7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
CAS No.: 1060816-44-5
Cat. No.: VC3306957
Molecular Formula: C8H9ClN2
Molecular Weight: 168.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060816-44-5 |
|---|---|
| Molecular Formula | C8H9ClN2 |
| Molecular Weight | 168.62 g/mol |
| IUPAC Name | 7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine |
| Standard InChI | InChI=1S/C8H9ClN2/c9-8-3-7-4-10-2-1-6(7)5-11-8/h3,5,10H,1-2,4H2 |
| Standard InChI Key | RLNPCQYWZZVSLT-UHFFFAOYSA-N |
| SMILES | C1CNCC2=CC(=NC=C21)Cl |
| Canonical SMILES | C1CNCC2=CC(=NC=C21)Cl |
Introduction
Chemical Identity and Basic Information
Nomenclature and Identification
7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine is a bicyclic heterocyclic compound belonging to the naphthyridine family. The naphthyridine scaffold consists of a pyridine ring fused to another nitrogen-containing heterocyclic ring, with specific substituents determining its unique properties and potential applications.
Table 1.1: Identification Parameters of 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
| Parameter | Value |
|---|---|
| Common Name | 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine |
| CAS Number | 1060816-44-5 |
| IUPAC Name | 7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine |
| Molecular Formula | C₈H₉ClN₂ |
| HS Code | 2933990090 |
The compound is classified under heterocyclic compounds with nitrogen hetero-atom(s) only, which has implications for its chemical behavior, regulatory status, and commercial handling .
Physical and Chemical Properties
Understanding the physical and chemical properties of 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine is essential for its proper handling, storage, and application in research settings. These properties also inform potential structure-activity relationships for drug development or other applications.
Table 1.2: Physicochemical Properties of 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
| Property | Value |
|---|---|
| Molecular Weight | 168.62300 g/mol |
| Exact Mass | 168.04500 Da |
| PSA (Polar Surface Area) | 24.92000 Ų |
| LogP | 1.70950 |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Flash Point | Not available |
The compound's moderate LogP value of 1.70950 suggests a balance between hydrophilicity and lipophilicity, which can be advantageous for biological applications requiring membrane permeability . The relatively low polar surface area (PSA) of 24.92000 Ų further supports potential for good membrane penetration, which could be relevant for drug development considerations.
| Hazard Category | Classification |
|---|---|
| Skin irritation | Category 2 |
| Eye irritation | Category 2A |
| Specific target organ toxicity - single exposure | Category 3 (Respiratory system) |
The compound is associated with the following hazard statements:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
Comparison with Related Naphthyridine Compounds
Structural Analogs and Isomers
Several structural analogs of 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine exist, differing in the position of nitrogen atoms in the naphthyridine core or in their salt forms. Understanding these relationships helps place the target compound in its proper chemical context.
Table 4.1: Comparison of 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Differences |
|---|---|---|---|---|
| 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine | 1060816-44-5 | C₈H₉ClN₂ | 168.62 g/mol | - |
| 7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine | 1260672-12-5 | C₈H₉ClN₂ | 168.62 g/mol | Nitrogen position (1,6 vs 2,6) |
| 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine | Not specified | C₈H₉ClN₂ | 168.62 g/mol | Nitrogen position (1,8 vs 2,6) |
| 7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine hydrochloride | 2126161-08-6 | C₈H₁₀Cl₂N₂ | 205.09 g/mol | HCl salt form |
The different positioning of nitrogen atoms in these isomeric structures can significantly affect their physicochemical properties and biological activities. For instance, the 1,6-naphthyridine analog has a reported XLogP3-AA value of 2.2 , which differs from the LogP value of 1.70950 reported for the 2,6-naphthyridine isomer .
| Starting Amount | Volume for 1 mM Solution | Volume for 5 mM Solution | Volume for 10 mM Solution |
|---|---|---|---|
| 1 mg | ~5.93 mL | ~1.19 mL | ~0.59 mL |
| 5 mg | ~29.65 mL | ~5.93 mL | ~2.96 mL |
| 10 mg | ~59.30 mL | ~11.86 mL | ~5.93 mL |
These calculations are based on the molecular weight of 168.62 g/mol and assume an appropriate solvent is used . The specific solvent should be chosen based on the compound's solubility characteristics and the requirements of the intended application.
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